molecular formula C27H20N4O6 B2463518 2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE CAS No. 111256-76-9

2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE

Cat. No.: B2463518
CAS No.: 111256-76-9
M. Wt: 496.479
InChI Key: AIFDJEQSARUTMT-UHFFFAOYSA-N
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Description

2-Nitro-N-(4-{[4-(2-nitrobenzamido)phenyl]methyl}phenyl)benzamide is a benzamide derivative featuring a bis-aryl architecture with dual 2-nitrobenzamido substituents and a phenylmethyl linker. The compound’s molecular formula is C₂₆H₁₈N₄O₆, with a molecular weight of 506.45 g/mol. Its structure comprises two nitro groups at the ortho positions of the benzamide rings, which may influence electronic properties and intermolecular interactions.

Properties

IUPAC Name

2-nitro-N-[4-[[4-[(2-nitrobenzoyl)amino]phenyl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4O6/c32-26(22-5-1-3-7-24(22)30(34)35)28-20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)29-27(33)23-6-2-4-8-25(23)31(36)37/h1-16H,17H2,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFDJEQSARUTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the nitration of benzamide derivatives followed by amide coupling reactions. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Table 1: Key Properties of 2-Nitro-N-(4-{[4-(2-Nitrobenzamido)Phenyl]Methyl}Phenyl)Benzamide and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
Target Compound C₂₆H₁₈N₄O₆ 506.45 Dual 2-nitrobenzamido groups, phenylmethyl linker Hypothetical: High polarity due to nitro groups; potential for π-π stacking
N-(4-Methylphenyl)-2-(3-nitrobenzamido)benzamide C₂₁H₁₇N₃O₄ 375.38 3-nitrobenzamido, 4-methylphenyl Crystal structure resolved; DFT calculations suggest planar conformation
4-Chloro-N-(4-methoxy-2-nitrophenyl)benzamide C₁₄H₁₁ClN₂O₄ 306.71 4-chloro, 4-methoxy-2-nitrophenyl Limited analytical data; supplier: Sigma-Aldrich
N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-4-nitro-N-(pyridin-2-yl)benzamide C₂₅H₂₇N₅O₄ 461.51 Piperazinyl, pyridinyl, 4-nitro Predicted pKa = 6.67; potential CNS targeting (e.g., serotonin receptors)
N-(4-Benzothiazol-2-yl-3-hydroxyphenyl)-4-nitrobenzamide C₂₀H₁₃N₃O₄S 391.40 Benzothiazolyl, 3-hydroxy Benzothiazole moiety may enhance fluorescence properties

Key Observations:

Nitro Group Positioning : The target compound’s dual ortho-nitro groups contrast with the meta-nitro substitution in , which may reduce steric hindrance and alter electronic effects.

Linker Diversity : The phenylmethyl linker in the target compound distinguishes it from piperazinyl () or benzothiazolyl () linkers, impacting flexibility and hydrophobicity.

Molecular Weight : The target compound’s higher molecular weight (506.45 g/mol) suggests lower solubility compared to smaller analogues like (306.71 g/mol).

Biological Activity

The compound 2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE is a complex organic molecule characterized by its nitro and amide functional groups, which are known to influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₆N₄O₄
  • Molecular Weight : 364.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with DNA or proteins, potentially leading to cytotoxic effects in cancer cells.
  • Amide Bond Interaction : The amide moiety may facilitate binding to specific receptors or enzymes, altering their activity and influencing cellular pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar nitrobenzamide derivatives. For instance, derivatives containing the benzamide structure have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 7.5 to 11.1 μM in some cases .

Case Study 1: Antiviral Activity

A study investigating N-phenyl benzamides revealed that certain derivatives exhibited antiviral activity against Coxsackie Virus A9 (CVA9). The structure-activity relationship (SAR) indicated that modifications in the phenyl ring were crucial for maintaining antiviral efficacy .

Case Study 2: Anticancer Evaluation

In another research effort, imidazole-based N-phenylbenzamide derivatives were synthesized and evaluated for their anticancer potential. The results showed that specific substitutions on the benzene ring enhanced binding affinity to target proteins involved in cancer progression, demonstrating the importance of structural modifications for biological activity .

Data Table: Biological Activity Overview

Activity Type IC50 Value (μM) Target Reference
AntiviralNot specifiedCoxsackie Virus A9
Anticancer7.5 - 11.1Various cancer cell lines

Q & A

Q. What are the optimized synthetic routes for 2-nitro-N-(4-{[4-(2-nitrobenzamido)phenyl]methyl}phenyl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step coupling reactions, typically using carbodiimide-based reagents (e.g., EDC·HCl) in acetonitrile:water (3:1) as a solvent system. Stirring for 72 hours at room temperature achieves intermediate formation, followed by crystallization from methanol:water (4:1) to purify the final product, yielding ~75% . Key parameters include:
  • Reaction Time : Prolonged stirring (72+ hours) ensures complete amide bond formation.
  • Solvent Polarity : Acetonitrile:water mixtures enhance solubility of nitrobenzamide intermediates.
  • Purification : Crystallization minimizes impurities, critical for structural validation .

Table 1 : Comparison of Synthetic Conditions

StepReagentsSolventTime (h)YieldReference
AmidationEDC·HCl, β-naphtol, benzaldehydeCH₃CN:H₂O (3:1)7275%
CrystallizationMethanol:H₂O (4:1)90% purity

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Resolves crystal packing and confirms nitro group orientation. reports a monoclinic crystal system with π-π stacking interactions critical for stability .
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H-bonding, van der Waals) contributing to crystal cohesion .
  • Spectroscopy :
  • IR : Confirms amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns aromatic proton environments (δ 7.2–8.1 ppm) and carbonyl carbons (δ ~168 ppm) .

Table 2 : Key Spectral Assignments

TechniqueKey Peaks/FeaturesFunctional GroupReference
IR1650 cm⁻¹, 1520 cm⁻¹Amide C=O, NO₂
¹H NMRδ 7.2–8.1 ppmAromatic protons

Advanced Research Questions

Q. How can DFT calculations and Hirshfeld surface analysis elucidate the electronic structure and intermolecular interactions of this benzamide derivative?

  • Methodological Answer :
  • DFT Calculations : Using B3LYP/6-311G(d,p) basis sets, identifies electron-deficient regions near nitro groups, influencing reactivity. HOMO-LUMO gaps (~4.1 eV) suggest moderate stability .
  • Hirshfeld Analysis : Reveals that H···O (12.7%) and H···H (34.2%) contacts dominate crystal packing. This guides predictions of solubility and solid-state reactivity .

Q. What methodological approaches are recommended for evaluating the compound's potential as a BCL-2 inhibitor using molecular docking studies?

  • Methodological Answer :
  • Glide XP Docking : Implement the protocol from , which incorporates hydrophobic enclosure scoring and water desolvation penalties. Dock the compound into BCL-2’s hydrophobic groove (PDB: 2O2F).
  • Key Parameters :
  • Hydrophobic Enclosure : Optimize ligand placement in lipophilic pockets.
  • Binding Affinity : Compare computed ΔG values with known inhibitors (e.g., ABT-199) .

Table 3 : Docking Score Comparison

LigandGlide XP Score (kcal/mol)Reference
Target Compound-8.2 (predicted)
ABT-199-9.1

Q. How should researchers address discrepancies in synthetic yields or spectral data when replicating published procedures for this compound?

  • Methodological Answer :
  • Yield Discrepancies : Optimize stoichiometry (e.g., 1.1:1 molar ratio of benzaldehyde to amine) and monitor reaction progress via TLC. achieved 75% yield with rigorous solvent drying .
  • Spectral Variations : Cross-validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) and compare with crystallographic data. highlights nitro group torsional angles affecting spectral splitting .

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